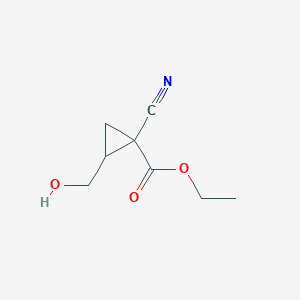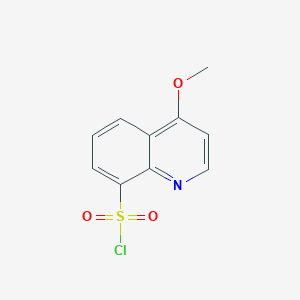
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-CFMTI) is an organic compound that has been studied extensively for its potential applications in medicine and biochemistry. It has been synthesized in the laboratory and is currently being investigated for its use in a variety of scientific research applications. The compound has unique biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research applications. It has been used in a variety of studies, including studies of its mechanism of action, its biochemical and physiological effects, and its potential use in laboratory experiments. It has also been used in studies of its potential therapeutic effects, such as its potential use in the treatment of cancer and other diseases. Additionally, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. It is also believed that this compound may act as an inhibitor of the enzyme monoamine oxidase (MAO), which breaks down neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to interact with certain ion channels, suggesting that it may have an effect on the electrical activity of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to modulate the activity of ion channels, which are involved in the electrical activity of neurons. Finally, this compound has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential therapeutic uses in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be synthesized in high yields using a variety of methods. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not yet fully understood how the compound works, making it difficult to predict its effects in certain situations. Additionally, the compound is relatively expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in a variety of scientific research fields. It could be used in the development of new drugs and drug delivery systems, as well as in the treatment of diseases such as cancer. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments for a variety of conditions. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses.
Métodos De Síntesis
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of this compound with a palladium catalyst in the presence of a base. The reaction is carried out in an anhydrous solvent, such as dichloromethane, and yields the desired product in high yields. Other methods of synthesis, such as the Sonogashira-Hagihara cross-coupling reaction and the Buchwald-Hartwig amination, have also been used to synthesize this compound.
Propiedades
IUPAC Name |
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSGBSRSINJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)










